molecular formula C20H30N2O8 B13711508 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid

Cat. No.: B13711508
M. Wt: 426.5 g/mol
InChI Key: UMVOYVMFFJYWJY-UHFFFAOYSA-N
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Description

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid is a specialized pyrrole derivative featuring three tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are located at position 1 of the pyrrole ring and on the amino substituent at position 2 (forming a di-Boc-protected amine), while position 3 retains a carboxylic acid functional group. This compound is primarily utilized as a protected intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical research, where selective deprotection of amines is required under controlled acidic conditions. Its structure enhances stability during multi-step reactions while allowing further functionalization at the carboxylic acid site.

Properties

Molecular Formula

C20H30N2O8

Molecular Weight

426.5 g/mol

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid

InChI

InChI=1S/C20H30N2O8/c1-18(2,3)28-15(25)21-11-10-12(14(23)24)13(21)22(16(26)29-19(4,5)6)17(27)30-20(7,8)9/h10-11H,1-9H3,(H,23,24)

InChI Key

UMVOYVMFFJYWJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • Starting from N-Boc-diallylamine or related protected amines has been reported as an efficient approach to build the pyrrole ring system via ring-closing metathesis and directed alkoxycarbonylation.
  • Alternatively, protected pyrrolidine-2-carboxylic acid derivatives can be used as precursors, which undergo functional group transformations to yield the desired pyrrole carboxylic acid derivatives.

Boc Protection Strategy

  • The amino groups are protected using tert-butoxycarbonyl (Boc) groups . For the di-Boc amino substituent at the 2-position, two Boc groups are installed on the amino nitrogen, typically using Boc anhydride under controlled conditions.
  • The Boc groups serve to protect the amines during subsequent steps and can be selectively removed later if needed.

Hydrolysis and Purification

  • Ester intermediates are hydrolyzed under basic conditions (e.g., lithium hydroxide in aqueous tetrahydrofuran) to yield the free carboxylic acid.
  • The reaction mixture is acidified to precipitate the acid, which is then extracted and purified by column chromatography or recrystallization.

Representative Synthetic Route (Literature-Informed)

Step Reagents/Conditions Description Yield / Notes
1 N-Boc-diallylamine, ring-closing metathesis catalyst Formation of pyrrolidine intermediate Efficient cyclization reported
2 Strong lithium bases, alkyl carbonates Directed alkoxycarbonylation to install ester group Controlled regioselectivity
3 Boc anhydride, base Installation of di-Boc amino protecting groups at 2-position Requires careful stoichiometry to avoid overreaction
4 LiOH, THF/H2O, room temperature overnight Hydrolysis of ester to carboxylic acid Quantitative conversion reported
5 Acidification, extraction, column chromatography Isolation and purification of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic acid High purity product obtained

Analytical Data and Characterization

Comparative Notes on Related Compounds

Compound Key Differences Preparation Notes
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate Ethyl ester instead of acid Synthesized similarly but requires hydrolysis step to convert ester to acid
(S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid Different substitution pattern, no di-Boc amino group Synthesized via ring-closing metathesis and enzymatic kinetic resolution

Summary and Research Perspectives

  • The preparation of this compound involves multi-step synthesis starting from protected amines or pyrrolidine derivatives.
  • Key steps include ring formation, Boc protection, esterification, and hydrolysis.
  • Literature and patent sources emphasize the importance of controlled reaction conditions, especially temperature and stoichiometry, to achieve high yields and purity.
  • Despite limited direct reports on this exact compound, analogues and related pyrrole derivatives provide valuable synthetic insights.
  • Further research could optimize these routes for scalability and explore alternative protecting groups or catalytic methods.

This detailed analysis consolidates current knowledge on the preparation of this compound from diverse authoritative sources, providing a comprehensive guide for researchers engaged in synthetic organic and medicinal chemistry.

Chemical Reactions Analysis

Deprotection of Boc Groups

The tert-butoxycarbonyl (Boc) groups serve as temporary protecting agents for amines, enabling selective reactivity. Key deprotection methods include:

Reagent/Conditions Outcome Yield Mechanistic Insights Source
Trifluoroacetic acid (TFA)Full deprotection to free amine>90%Acid-catalyzed cleavage of Boc carbamate,
Methanolic HCl (4 M)Selective deprotection of α-Boc groups75–85%Protonation of carbamate followed by hydrolysis
Oxalyl chloride in CHCl₃Partial deprotection under reflux60–70%Generation of isocyanate intermediates
  • Case Study : Oxalyl chloride-mediated deprotection in CHCl₃ at 50°C selectively removes one Boc group while retaining the second, enabling sequential functionalization .

  • Limitation : Overexposure to oxalyl chloride leads to N-chloroalkyl byproducts .

Carboxylic Acid Reactivity

The C-3 carboxylic acid participates in coupling and derivatization reactions critical for peptide synthesis and heterocycle formation.

Key Reactions

Reaction Type Reagents Product Application Source
Amide CouplingHOBt, BOP, DIPEAPyrrole-3-carboxamidesPeptidomimetics and 5-HT6R ligands ,
EsterificationEDCl, DMAP, ROHEthyl/methyl estersSolubility modulation
CyclizationZrOCl₂·8H₂O, 1,3-dicarbonylsTetrasubstituted diacylpyrrolesAnticancer scaffold synthesis
  • Amide Coupling : BOP-mediated activation forms carboxamides with amines like 1-Boc-3-aminopyrrolidine, achieving yields >80% .

  • Cyclization Example : Zr-catalyzed reaction with acetylacetone produces 1,3-diacylpyrroles (63–88% yield), stabilized by hydrophobic interactions .

Nucleophilic Substitution at the Pyrrole Core

The pyrrole ring undergoes electrophilic substitution, though Boc groups direct reactivity to specific positions:

Reagent Position Modified Product Selectivity Factors Source
HNO₃/AcOHC-4Nitro-substituted pyrroleElectron-withdrawing Boc groups
Br₂ (FeBr₃ catalyst)C-5Bromopyrrole derivativeSteric hindrance from Boc groups
  • Nitration : Occurs preferentially at C-4 due to electronic deactivation of C-2 and C-5 by Boc groups.

  • Bromination : Requires FeBr₃ to overcome steric shielding at C-5.

Redox Reactions

While Boc groups stabilize the core, controlled redox reactions are feasible:

Reaction Conditions Outcome Functional Impact Source
NaBH₄ reductionTHF, 0°CAlcohol derivative at C-4Enhanced hydrogen-bonding capacity
DDQ oxidationDCM, rtQuinone-like pyrroleElectroactive material precursor
  • Reduction : Sodium borohydride selectively reduces keto groups introduced via prior oxidation.

  • Oxidation : DDQ generates conjugated systems for electronic applications.

Biological Relevance

Derivatives of this compound exhibit pharmacological activity:

Derivative Biological Target Activity (IC₅₀) Application Source
Pyrrole-3-carboxamide5-HT6 receptor10 nMNeurodegenerative therapy ,
DiacylpyrroleMEK kinase0.016 μg/mLAnticancer agents
  • SAR Insight : Bulky substituents (e.g., adamantyl) at the carboxamide enhance target affinity and metabolic stability .

Scientific Research Applications

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid involves its role as a protected intermediate in organic synthesis. The Boc groups protect the amino functionalities during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amines can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrole-3-Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications
This compound (hypothetical) C19H27N3O8 437.43 1-Boc, 2-(di-Boc-amino), 3-COOH N/A Peptide synthesis, drug intermediates
1-Boc-pyrrolidine-3-carboxylic acid C10H17NO4 215.24 1-Boc, 3-COOH (pyrrolidine ring) 59378-75-5 Organic intermediates
1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid C8H11NO2 153.18 1-ethyl, 2-methyl, 3-COOH 1547444-68-7 Pharmaceutical intermediates
2-Methyl-1H-pyrrole-3-carboxylic acid C6H7NO2 125.13 2-methyl, 3-COOH 37102-48-0 Chemical research, ligand design
1H-Pyrrole-3-carboxylic acid C5H5NO2 111.10 3-COOH 63497-19-6 Base compound for derivatization

Key Findings:

Structural Differences :

  • Boc Protection : The target compound’s three Boc groups significantly increase its molecular weight (437.43 g/mol) compared to simpler derivatives like 1H-pyrrole-3-carboxylic acid (111.10 g/mol) . Boc groups enhance lipophilicity, improving solubility in organic solvents critical for solid-phase synthesis.
  • Ring Saturation : 1-Boc-pyrrolidine-3-carboxylic acid features a saturated pyrrolidine ring, reducing aromaticity and reactivity compared to unsaturated pyrrole derivatives.

Functional Group Impact: Carboxylic Acid: All compounds retain the 3-carboxylic acid group, enabling amide bond formation. However, steric hindrance from Boc groups in the target compound may slow coupling reactions compared to less hindered analogs like 2-methyl-1H-pyrrole-3-carboxylic acid . Amino Protection: The di-Boc-amino group at position 2 in the target compound offers dual protection, allowing selective deprotection in multi-step syntheses, a feature absent in alkyl-substituted derivatives (e.g., 1-ethyl-2-methyl analog ).

Applications :

  • Boc-Protected Derivatives : Used in peptide synthesis to shield amines during acidic reaction conditions. The target compound’s multiple Boc groups may extend stability in harsh environments .
  • Alkyl-Substituted Analogs : Simpler derivatives like 1-ethyl-2-methyl-pyrrole-3-carboxylic acid are preferred for rapid derivatization in drug discovery due to fewer steric constraints.

Physical Properties :

  • Storage : Alkyl-substituted compounds (e.g., 1-ethyl-2-methyl analog ) are stable at room temperature, whereas Boc-protected derivatives often require refrigeration to prevent premature deprotection.

Research Implications and Limitations

  • Synthetic Utility : The target compound’s Boc groups enable precise control over reaction pathways but may complicate purification due to increased molecular weight.
  • Data Gaps : Safety and solubility data for many compounds, including the target, are unavailable in the evidence, highlighting the need for further experimental characterization.

Biological Activity

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, particularly in the context of antimicrobial and cognitive-enhancing activities. This article reviews the biological activity of this compound, synthesizing findings from recent research studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of two Boc (tert-butyloxycarbonyl) protecting groups attached to amino functionalities, which are crucial for its stability and reactivity. The synthesis typically involves the protection of amines using Boc2O under specific conditions to ensure high yield and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent anti-tuberculosis (anti-TB) activity. For instance, a related pyrrole-2-carboxamide demonstrated MIC values less than 0.016 μg/mL against Mycobacterium tuberculosis, suggesting that modifications in the pyrrole structure can lead to enhanced antimicrobial properties .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Pathogen
Pyrrole-2-carboxamide<0.016Mycobacterium tuberculosis
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often linked to their structural features. SAR studies indicate that the presence of electron-withdrawing groups on the pyrrole ring can significantly enhance activity against various pathogens. For instance, modifications such as introducing halogens or bulky substituents have been shown to improve both potency and selectivity .

Table 2: Structure-Activity Relationship Findings

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Bulky substituentsEnhanced selectivity

Case Studies

  • Anti-Tuberculosis Efficacy : A study focused on the design and synthesis of pyrrole derivatives found that specific substitutions led to significant improvements in anti-TB activity, with some compounds achieving MIC values below detection limits against resistant strains . This highlights the potential for developing new therapeutic agents based on the pyrrole scaffold.
  • Cognitive Function Improvement : In a behavioral study using rat models, compounds structurally related to this compound were evaluated for their effects on memory tasks. Results indicated enhanced performance in tasks measuring attention and memory retention, suggesting a role for this class of compounds in cognitive enhancement .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via sequential Boc-protection of the pyrrole nitrogen and amine groups. A typical approach involves: (i) Boc-protection of the pyrrole ring using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or pyridine). (ii) Selective hydrolysis of ester intermediates (if present) using LiOH in ethanol/water, followed by acidification to isolate the carboxylic acid . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity ≥95% is confirmed by LCMS and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To verify Boc group integration (tert-butyl protons at δ ~1.4 ppm) and pyrrole ring substitution patterns .
  • LCMS : Confirms molecular weight (e.g., [M+H]⁺ or [M-Boc]⁺ fragments) and purity.
  • IR Spectroscopy : Identifies carbonyl stretches (Boc groups: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Desiccants (e.g., silica gel) should be used to minimize hydrolysis of Boc groups. Avoid prolonged exposure to humidity or temperatures >25°C .

Advanced Research Questions

Q. How does the stability of this compound vary under different reaction conditions (e.g., acidic/basic media or elevated temperatures)?

  • Methodological Answer :
  • Acidic Conditions : Boc groups hydrolyze rapidly in TFA/DCM (1:1), releasing tert-butanol and CO₂. Monitor via TLC or in situ NMR .
  • Basic Conditions : LiOH in THF/water selectively cleaves esters without affecting Boc groups, but prolonged exposure may degrade the pyrrole ring .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Use low-temperature reactions (<80°C) to prevent Boc cleavage .

Q. How can conflicting spectral data (e.g., NMR splitting patterns or unexpected LCMS peaks) be resolved?

  • Methodological Answer :
  • Dynamic Effects in NMR : Rotameric equilibria of Boc groups can cause peak splitting. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals .
  • LCMS Artifacts : Sodium adducts or solvent clusters may mimic impurities. Compare with HRMS (high-resolution MS) for exact mass validation .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry or Boc group orientation .

Q. What are the key applications of this compound in medicinal chemistry or drug discovery?

  • Methodological Answer :
  • Intermediate for Peptidomimetics : The carboxylic acid moiety enables coupling to amine-containing scaffolds (e.g., via EDC/HOBt activation) .
  • Cannabinoid Receptor Agonists : Pyrrole-3-carboxylic acid derivatives show binding affinity to CB1/CB2 receptors. Structural analogs have been tested in vitro for neuroactivity .

Q. What decomposition products form during prolonged storage or mishandling?

  • Methodological Answer :
  • Hydrolysis Products : Loss of Boc groups generates 2-amino-1H-pyrrole-3-carboxylic acid, detectable via LCMS ([M–Boc]⁺ ions) .
  • Oxidation : Pyrrole ring oxidation may yield pyrrolidine-2,5-dione derivatives. Monitor via DSC (exothermic peaks >100°C) .

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